molecular formula C10H16ClNO2 B2460919 2-Amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride CAS No. 1005002-76-5

2-Amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride

Cat. No.: B2460919
CAS No.: 1005002-76-5
M. Wt: 217.69
InChI Key: RTLYGHFYAIGIPP-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride is a synthetic organic compound characterized by a propan-1-ol backbone substituted with an amino group and a 3-methoxyphenyl ring. The presence of the methoxy group (-OCH₃) at the meta position on the aromatic ring and the hydrochloride salt form enhances its solubility and stability, making it relevant in pharmaceutical and chemical research.

Properties

IUPAC Name

2-amino-1-(3-methoxyphenyl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)10(12)8-4-3-5-9(6-8)13-2;/h3-7,10,12H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLYGHFYAIGIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034156-00-7
Record name 2-amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 3-methoxybenzaldehyde is converted to an amine group through reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.

    Hydrolysis: The resulting imine is hydrolyzed to form the corresponding amine.

    Hydrochloride Formation: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt of 2-Amino-1-(3-methoxyphenyl)propan-1-ol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic hydrogenation processes to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Formation of 3-methoxyphenylacetone.

    Reduction: Formation of 2-Amino-1-(3-methoxyphenyl)ethanol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with adrenergic receptors, influencing neurotransmitter release and uptake.

    Pathways: It may modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent groups, functional moieties, or ring positions. Key differences in physicochemical properties, synthesis routes, and applications are summarized.

Substituted Phenylpropanolamine Derivatives

Table 1: Structural and Functional Comparisons
Compound Name (IUPAC) Molecular Formula Substituent (Position) Functional Group Molecular Weight (g/mol) Key Properties/Applications References
2-Amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride C₁₀H₁₄NO₂·HCl -OCH₃ (meta) Propan-1-ol, amino 215.68* Potential intermediate in analgesic synthesis; enhanced solubility due to hydrochloride salt
2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride C₉H₁₂ClNO·HCl -Cl (para) Propan-1-ol, amino 185.65 Used in biochemical research; altered electronic properties due to electron-withdrawing Cl
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride C₉H₁₁Cl₂NO -Cl (meta) Propan-1-one, amino 232.56 Ketone group increases lipophilicity; potential precursor for stimulant analogs
2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride C₉H₁₂N₂O₃·HCl -NO₂ (meta) Propan-1-ol, amino 232.66 Nitro group may confer reactivity in electrophilic substitutions; research chemical

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: The meta-methoxy group in the target compound provides steric hindrance and electron-donating effects, contrasting with the electron-withdrawing -Cl and -NO₂ groups in analogs. This influences reactivity and binding affinity in biological systems .
  • Functional Group Impact: The propan-1-ol moiety in the target compound vs. the ketone group in 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride alters polarity and metabolic stability. Ketones are more prone to reduction reactions, whereas alcohols may form hydrogen bonds .

Tramadol Derivatives

Tramadol hydrochloride, a clinically used analgesic, shares the 3-methoxyphenyl group but incorporates a cyclohexanol ring and dimethylaminoethyl chain. Its molecular formula (C₁₆H₂₅NO₂·HCl) and weight (299.84 g/mol) reflect greater complexity, contributing to μ-opioid receptor affinity and serotonin/norepinephrine reuptake inhibition . Unlike the target compound, tramadol’s cyclohexanol structure enhances conformational rigidity, which is critical for its pharmacological activity.

Aminoacetophenone Derivatives

2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride (CAS 24037-72-7) differs from the target compound by replacing propan-1-ol with an ethanone group. However, the absence of the hydroxyl group reduces hydrogen-bonding capacity, impacting solubility .

Biological Activity

2-Amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride, also known as a chiral compound with the molecular formula C10H15ClN2O2 and a molecular weight of approximately 217.696 g/mol, has garnered attention for its potential biological activities. The compound features an amino group and a hydroxyl group attached to a propan-1-ol backbone, alongside a methoxy-substituted phenyl group, which significantly influences its pharmacological properties and reactivity.

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that this compound may modulate serotonin signaling, potentially affecting mood and cognitive functions. Similar compounds have demonstrated antidepressant effects due to their ability to influence neurotransmitter systems, suggesting a similar mechanism may be at play for this compound.

Antidepressant Effects

Studies have shown that compounds structurally related to this compound exhibit antidepressant properties. These effects are thought to arise from the compound's ability to interact with serotonin receptors, particularly the 5-HT2C receptor, which is implicated in various mood disorders .

Neuroprotective Properties

Research utilizing animal models suggests that this compound may possess neuroprotective effects, particularly in conditions such as Alzheimer's disease and Parkinson's disease. The proposed mechanisms include modulation of neuroinflammation, reduction of oxidative stress, and protection against neuronal cell death.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of this compound and related compounds:

Study Findings
Antidepressant Activity Compounds similar to this compound showed significant modulation of serotonin levels in animal models, leading to improved mood-related behaviors.
Neuroprotective Effects In vitro studies indicated that the compound can protect neuronal cells from apoptosis induced by oxidative stress.
Antiplasmodial Activity Related compounds exhibited moderate antiplasmodial activity against Plasmodium falciparum, suggesting potential applications in malaria treatment .

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that enhance its biological activity. The presence of the methoxy group is crucial for its interaction with biological targets. Ongoing research aims to develop derivatives with enhanced potency and selectivity for specific receptors involved in neurological disorders .

Q & A

Q. How can mechanistic studies elucidate the compound’s synthetic pathways?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model reaction intermediates and transition states. Track isotopic labeling (e.g., ¹³C in methoxy groups) via NMR to confirm reaction mechanisms. Compare experimental yields to computational predictions to refine synthetic routes .

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